

Physical and chemical properties of cis-5-Octen-1-ol

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Compound of Interest

Compound Name: **cis-5-Octen-1-ol**

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An In-depth Technical Guide to cis-5-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **cis-5-Octen-1-ol**, a versatile unsaturated alcohol. It includes key data, detailed experimental protocols for its synthesis and analysis, and a visualization of the synthetic workflow, intended for use in research and development settings.

Core Properties of cis-5-Octen-1-ol

cis-5-Octen-1-ol, also known as (Z)-oct-5-en-1-ol, is a colorless to light yellow liquid with a characteristic fresh, green, and melon-like aroma.^{[1][2][3][4]} It is a fatty alcohol found naturally as a volatile aroma component in apples and may act as a potent attractant for fruit flies.^{[5][6]} ^[7] Due to its pleasant scent, it is widely utilized as a flavoring agent and fragrance component in the food, cosmetic, and personal care industries.^{[6][8]} Furthermore, its chemical structure, featuring both a hydroxyl group and a cis-alkene, makes it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Physical and Chemical Data

The quantitative physical and chemical properties of **cis-5-Octen-1-ol** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₆ O	[4]
Molecular Weight	128.21 g/mol	
CAS Number	64275-73-6	[4]
Appearance	Colorless to light yellow clear liquid	
Odor	Fresh, green, melon, watery, fatty	[1][4][5]
Boiling Point	95 °C @ 25 mmHg	
	96 - 98 °C @ 10 mmHg	
Density	0.849 g/mL at 25 °C	
	0.840 - 0.860 g/mL at 20 °C	[4]
Refractive Index (n _{20/D})	1.448	
	1.445 - 1.451	[4]
Flash Point	88 °C (190.4 °F) - closed cup	
Solubility	Soluble in organic solvents	
Purity (Typical)	≥90% to ≥97% (GC)	[9]
Stability	Commercially supplied with α-tocopherol stabilizer	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **cis-5-Octen-1-ol** are crucial for its application in research and development. The following sections provide protocols based on established chemical principles.

Synthesis of **cis-5-Octen-1-ol** via Wittig Reaction

The Wittig reaction is a robust and widely used method for creating alkenes with good stereochemical control.^{[10][11]} Non-stabilized ylides, as would be used in this synthesis, predominantly yield the desired cis (Z)-alkene.^[10] The following multi-step protocol is adapted from a known procedure for a similar alcohol and can be applied for the synthesis of **cis-5-Octen-1-ol**.^[12] The overall strategy involves protecting a starting diol, converting it to a phosphonium salt, performing the Wittig reaction with an appropriate aldehyde (propanal), and finally deprotecting to yield the target molecule.

Step 1: Monoprotection of 1,4-Butanediol

- To a stirred solution of 1,4-butanediol (1 equivalent) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP) (1 equivalent).
- Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
- Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydropyranyl (THP)-protected alcohol.

Step 2: Halogenation

- Dissolve the protected alcohol from Step 1 (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM.
- Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise.
- Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
- Filter the mixture to remove triphenylphosphine oxide and concentrate the filtrate.

- Purify the crude product by column chromatography on silica gel to obtain 4-(tetrahydropyran-2-yloxy)-1-bromobutane.

Step 3: Phosphonium Salt Formation

- Dissolve the bromo-THP ether from Step 2 (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.
- Reflux the mixture for 24-48 hours, during which a precipitate will form.[\[12\]](#)
- Cool the reaction mixture to room temperature and add diethyl ether to promote further precipitation.
- Filter the white solid, wash it with diethyl ether, and dry it under vacuum to yield the desired phosphonium salt.

Step 4: Wittig Reaction

- Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.
- Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to generate the deep red-colored ylide.
- Stir the solution at -78 °C for 1 hour.
- Add propanal (1.2 equivalents) dropwise to the ylide solution.
- Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 5: Deprotection

- Dissolve the protected alkene from Step 4 in a 3:1:1 mixture of acetic acid, THF, and water. [\[12\]](#)
- Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
- Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product, **cis-5-Octen-1-ol**, by vacuum distillation.

Quality Control and Analysis

The identity and purity of the synthesized **cis-5-Octen-1-ol** should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the purity of the sample and confirm its molecular weight.
- Protocol:
 - Prepare a dilute solution of the sample (e.g., 1 μ L in 1 mL of a volatile solvent like DCM or hexane).
 - Inject 1 μ L of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
 - Use a suitable temperature program, for example: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - The resulting chromatogram will indicate the purity by the relative area of the main peak. The mass spectrum of this peak should be compared to a reference spectrum for **cis-5-Octen-1-ol**, showing a molecular ion peak (m/z 128) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

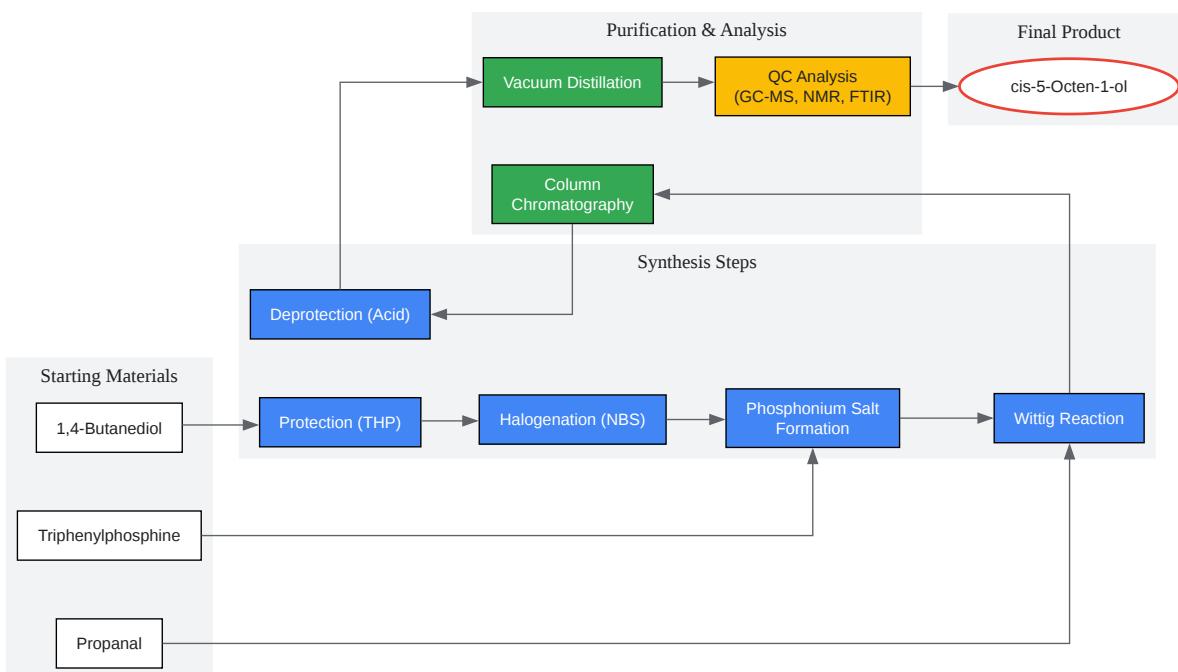
- Objective: To confirm the chemical structure, including the *cis* stereochemistry of the double bond.
- Protocol:
 - Dissolve approximately 10-20 mg of the purified sample in about 0.7 mL of deuterated chloroform (CDCl_3).
 - Acquire ^1H NMR and ^{13}C NMR spectra.
 - In the ^1H NMR spectrum, the signals corresponding to the vinylic protons (around 5.3-5.5 ppm) will exhibit a coupling constant (*J*-value) of approximately 10-12 Hz, which is characteristic of a *cis* double bond. Other key signals include a triplet for the methylene group adjacent to the hydroxyl (around 3.6 ppm) and the terminal methyl group (around 0.9 ppm).
 - The ^{13}C NMR spectrum will show distinct peaks for the eight carbon atoms, including two in the alkene region (approx. 125-135 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify key functional groups.
- Protocol:
 - Acquire a spectrum of the neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
 - The spectrum should display a broad absorption band around $3300\text{-}3400\text{ cm}^{-1}$ (O-H stretch of the alcohol), C-H stretching bands just below 3000 cm^{-1} , and a C=C stretching band around 1655 cm^{-1} .

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for **cis-5-Octen-1-ol** as described in the protocol above.



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Caption: Synthetic workflow for **cis-5-Octen-1-ol** via Wittig reaction.

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